methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarbothioamide with methyl 2-bromo-2-(methylthio)acetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis by activating caspases and inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives, such as:
5-amino-1,2,3-thiadiazole-4-carboxylic acid: Known for its antimicrobial properties.
2-amino-5-methyl-1,3,4-thiadiazole: Exhibits antifungal and antiviral activities.
1,3,4-thiadiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H11N3O3S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
methyl 5-[[(E)-3-phenylprop-2-enoyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C13H11N3O3S/c1-19-13(18)11-12(20-16-15-11)14-10(17)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,17)/b8-7+ |
InChI Key |
CJNAIZXYVPBNJI-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)C1=C(SN=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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